molecular formula C13H15F2NO2 B2366759 N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide CAS No. 1421531-90-9

N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide

Cat. No.: B2366759
CAS No.: 1421531-90-9
M. Wt: 255.265
InChI Key: PDLOZCZHMKICNM-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide: is a chemical compound characterized by the presence of a cyclopropyl group, a hydroxypropyl chain, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with 3-cyclopropyl-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine: The compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for developing innovative solutions in various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide
  • 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide

Comparison: Compared to these similar compounds, N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide is unique due to the presence of the difluorobenzamide moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c14-10-4-3-9(7-11(10)15)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLOZCZHMKICNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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